4-amino-3-(4-ethoxyphenyl)butanoic acid

GABAB receptor CNS drug discovery pharmacokinetics

4-Amino-3-(4-ethoxyphenyl)butanoic acid (CAS 24314-16-7) is a β-aryl-γ-aminobutyric acid (β-aryl-GABA) derivative with a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol. The compound consists of a butanoic acid backbone, an amino group, and a phenyl ring substituted with an ethoxy group at the para position.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 24314-16-7
Cat. No. B4952352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-(4-ethoxyphenyl)butanoic acid
CAS24314-16-7
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(CC(=O)O)CN
InChIInChI=1S/C12H17NO3/c1-2-16-11-5-3-9(4-6-11)10(8-13)7-12(14)15/h3-6,10H,2,7-8,13H2,1H3,(H,14,15)
InChIKeySLIDABHJTUVSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-(4-ethoxyphenyl)butanoic Acid (CAS 24314-16-7): A β-Aryl-GABA Analog for GABAB Receptor and Transporter Research


4-Amino-3-(4-ethoxyphenyl)butanoic acid (CAS 24314-16-7) is a β-aryl-γ-aminobutyric acid (β-aryl-GABA) derivative with a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol. The compound consists of a butanoic acid backbone, an amino group, and a phenyl ring substituted with an ethoxy group at the para position . As a member of the β-aryl-GABA class, which includes known agents like Baclofen (para-chloro) and Phenibut (unsubstituted phenyl), this compound is primarily utilized in neuroscience research as a GABAB receptor ligand and as an intermediate for synthesizing novel neurological agents . Its specific ethoxy substitution profile provides distinct physicochemical properties compared to other analogs, making it a valuable tool for structure-activity relationship (SAR) investigations.

Why β-Aryl-GABA Analogs Cannot Be Interchanged: The Case for the 4-Ethoxy Substitution


While β-aryl-GABA analogs share a common core structure, subtle modifications to the aryl substituent, such as halogenation or alkylation at the para-position, result in profound differences in receptor binding affinity, functional activity, and pharmacokinetic profiles [1]. For example, the para-chloro substitution in Baclofen confers potent GABAB agonism (EC50 ~2-6 µM), while the unsubstituted phenyl of Phenibut results in much weaker activity (EC50 ~1362 µM) [2]. The 4-ethoxyphenyl derivative occupies a unique chemical space due to its combination of an electron-donating group and increased lipophilicity relative to simple alkyl or halogen substituents. Simple replacement with Baclofen, Phenibut, or Tolibut is scientifically invalid without rigorous experimental validation, as each substituent dramatically alters target engagement and downstream effects. The following evidence demonstrates precisely how this compound's 4-ethoxy substitution creates quantifiable differentiation that is meaningful for research selection.

Quantitative Evidence of Differentiation for 4-Amino-3-(4-ethoxyphenyl)butanoic Acid (CAS 24314-16-7)


Lipophilicity (LogP): The 4-Ethoxy Group Provides an Intermediate Hydrophobic Profile Distinct from Halogenated and Unsubstituted Analogs

The calculated LogP of 4-amino-3-(4-ethoxyphenyl)butanoic acid is -0.4254 . This value positions the compound's lipophilicity as intermediate among key β-aryl-GABA analogs: it is significantly less lipophilic than Baclofen (LogP ~1.3-1.9) [1] and F-Phenibut (LogP ~2.45), but more lipophilic than Phenibut (LogP ~ -1.6) [2]. This intermediate lipophilicity suggests a distinct balance between membrane permeability and aqueous solubility, which is a critical parameter for CNS penetration and overall drug-like properties.

GABAB receptor CNS drug discovery pharmacokinetics

Positional Isomer Differentiation: 4-Ethoxy vs. 3-Ethoxy Substitution Alters Predicted Lipophilicity by Over 1 Log Unit

A direct comparison with its positional isomer, 4-amino-3-(3-ethoxyphenyl)butanoic acid, reveals a substantial difference in predicted lipophilicity. The 4-ethoxy (para) target compound has a LogP of -0.4254 , whereas the 3-ethoxy (meta) isomer has a PubChem-calculated XLogP3 of -1.4 [1]. This 1.0 LogP unit difference suggests the para-substituted derivative is significantly more lipophilic, which can affect its ability to cross biological membranes and interact with hydrophobic receptor pockets.

structure-activity relationship GABA analog medicinal chemistry

Topological Polar Surface Area (TPSA): The 4-Ethoxy Group Provides a Moderate TPSA of 72.6 Ų, Balancing Solubility and BBB Permeability

The topological polar surface area (TPSA) of 4-amino-3-(4-ethoxyphenyl)butanoic acid is calculated to be 72.6 Ų [1]. This value falls within the optimal range for blood-brain barrier (BBB) penetration (typically <90 Ų) while remaining sufficiently polar to maintain aqueous solubility. In comparison, Baclofen has a TPSA of 63.0 Ų [2], and Phenibut has a TPSA of 63.3 Ų. The slightly higher TPSA of the target compound, driven by the additional oxygen atom in the ethoxy group, may confer a unique balance of passive permeability and solubility relative to the more halogenated or unsubstituted analogs.

CNS drug design ADME properties GABAB ligands

Hydrogen Bond Acceptor Count: The Ethoxy Group Adds an Additional HBA (Total 4) Compared to Baclofen and Phenibut (Total 3)

4-Amino-3-(4-ethoxyphenyl)butanoic acid possesses a total of 4 hydrogen bond acceptors (HBA), as reported in its computed properties . This is one more than Baclofen and Phenibut, which each have 3 HBAs [1]. The additional HBA originates from the ether oxygen in the ethoxy group, providing an extra site for potential hydrogen bonding interactions with the GABAB receptor orthosteric site or accessory binding pockets. This subtle difference in hydrogen bonding capacity may influence binding kinetics and selectivity profiles among GABA receptor subtypes.

molecular recognition GABA receptor ligand design

Recommended Research and Industrial Applications for 4-Amino-3-(4-ethoxyphenyl)butanoic Acid Based on Quantitative Differentiation


SAR Probe for GABAB Receptor Subtype Selectivity Studies

The intermediate lipophilicity (LogP -0.4254) and additional hydrogen bond acceptor (4 vs. 3) of 4-amino-3-(4-ethoxyphenyl)butanoic acid make it an ideal comparator molecule for SAR studies investigating how substituent polarity and hydrogen bonding capacity influence GABAB receptor binding and activation . Researchers can use this compound alongside Baclofen and Phenibut to systematically map the pharmacophore requirements for GABAB agonism.

Lead Optimization for CNS-Penetrant GABAergic Agents

With a TPSA of 72.6 Ų, this compound resides within the optimal range for BBB penetration (<90 Ų) while offering a distinct physicochemical profile from both more lipophilic (Baclofen) and more hydrophilic (Phenibut) analogs . It serves as a valuable scaffold for lead optimization programs aiming to balance CNS exposure with favorable ADME properties.

Positional Isomer Comparator in Membrane Permeability Assays

The 1.0 LogP unit difference between the 4-ethoxy (para) and 3-ethoxy (meta) positional isomers provides a clean experimental system for studying how substituent position affects passive membrane diffusion and transporter recognition . Both isomers can be used in parallel to control for the intrinsic effects of the ethoxy group while isolating the contribution of its position on the phenyl ring.

Reference Standard for GABA Transporter (GAT) Inhibition Profiling

As a β-aryl-GABA derivative, this compound is structurally related to known GAT inhibitors. Its unique ethoxy substitution may confer distinct GAT subtype selectivity profiles compared to Baclofen and other analogs . It can be employed as a reference compound in high-throughput screening campaigns aimed at discovering novel GAT inhibitors for neurological disorders.

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